2-Amino-3-fluoropropanoic acid
Overview
Description
2-Amino-3-fluoropropanoic acid, also known as 3-fluoro-D-alanine, is an organic compound belonging to the class of alpha amino acids. These amino acids are characterized by the amino group attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon). The molecular formula of this compound is C3H6FNO2, and it has a molecular weight of 107.08 g/mol .
Mechanism of Action
Target of Action
2-Amino-3-fluoropropanoic acid, also known as 3-fluoro-D-alanine, belongs to the class of organic compounds known as alpha amino acids . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon)
Biochemical Pathways
As an alpha amino acid, it may be involved in the biosynthesis and catabolism of amino acids .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-3-fluoropropanoic acid can be synthesized through various methods. One common approach involves the reaction of fluorinated compounds with amino acids. For instance, the reaction of fluorine gas with alanine can yield this compound. The reaction typically requires controlled conditions to ensure the selective fluorination of the desired position on the amino acid .
Industrial Production Methods: Industrial production of this compound often involves the use of advanced fluorination techniques and catalysts to achieve high yields and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-fluoropropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions can convert the compound into fluorinated amines or other reduced forms.
Substitution: The fluorine atom in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce fluorinated amines .
Scientific Research Applications
2-Amino-3-fluoropropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research explores its potential as a therapeutic agent or a diagnostic tool in medical imaging.
Industry: It is used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals
Comparison with Similar Compounds
- 3-Fluoro-D-alanine
- DL-2-Fluoro-beta-alanine
- 2-Fluoropropionic acid
Comparison: 2-Amino-3-fluoropropanoic acid is unique due to its specific fluorination pattern and the presence of both amino and carboxyl groups. This combination imparts distinct chemical and biological properties compared to other similar compounds. For instance, the presence of the fluorine atom can enhance the compound’s stability and reactivity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-amino-3-fluoropropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6FNO2/c4-1-2(5)3(6)7/h2H,1,5H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTSRQMXRROFPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80865775 | |
Record name | 3-Fluoroalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80865775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16652-37-2, 35523-45-6 | |
Record name | (+-)-3-Fluoroalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016652372 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-fluoro-D-(2-2H)alanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.810 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main focus of the research paper "Rotational isomerism—XXI: The conformation of 2-amino-3-fluoropropanoic acid (2-afp) and 2-fluoro-3-aminopropanoic acid (3-afp) as the zwitterion, cation and anion, an nmr and mo study"?
A1: This research investigates the different shapes (conformers) that this compound (2-AFP) can adopt in its zwitterionic, cationic, and anionic forms. [] The study uses nuclear magnetic resonance (NMR) spectroscopy and molecular orbital (MO) calculations to determine the most stable conformations of 2-AFP in each of these ionization states. This information is crucial for understanding how 2-AFP might interact with other molecules, such as enzymes or receptors, which is essential for understanding its potential biological activity.
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